3-Chlorobenzaldehyde

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

This meta-isomer offers unique dual conformer behavior and balanced kinetics (191 kmol/g-cat/s), outperforming para but avoiding ortho exotherms. Ideal for Schiff base ligands and stereoselective synthesis. Quantified repellent activity (EC50 22 µg/cm²) supports vector control R&D.

Molecular Formula C7H5ClO
Molecular Weight 140.56 g/mol
CAS No. 587-04-2
Cat. No. B042229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzaldehyde
CAS587-04-2
Synonyms3-Chlorobenzaldehyde;  3-Chlorophenylcarboxaldehyde;  NSC 60107;  m-Chlorobenzaldehyde;  m-Chlorobenzenecarboxaldehyde
Molecular FormulaC7H5ClO
Molecular Weight140.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=O
InChIInChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H
InChIKeySRWILAKSARHZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzaldehyde CAS 587-04-2 for Pharmaceutical Intermediates and Agrochemical Synthesis: Core Properties and Procurement Profile


3-Chlorobenzaldehyde (CAS 587-04-2), also known as m-chlorobenzaldehyde, is a halogenated aromatic aldehyde with the molecular formula C7H5ClO and molecular weight 140.57 g/mol [1]. The compound features a meta-substituted chlorine atom on the phenyl ring relative to the aldehyde functional group, distinguishing it from ortho- and para-chlorobenzaldehyde isomers [1]. At room temperature, it is a colorless to pale yellow liquid with a melting point of 9-12 °C, boiling point of 213-214 °C, density of approximately 1.241 g/mL at 25 °C, and refractive index of ~1.56 . 3-Chlorobenzaldehyde is classified as a pharmaceutical intermediate (HTS 2913.00.4000) and is widely employed as a building block in the synthesis of antihypertensive agents, antifungal compounds, neurological drug precursors, and agrochemicals including chlorophenoxy herbicides and fungicide intermediates [2][3].

3-Chlorobenzaldehyde CAS 587-04-2: Why Simple Interchange with Ortho-, Para-, or Unsubstituted Analogs Is Not Valid


The meta-chloro substitution pattern on the benzaldehyde scaffold confers distinct electronic, steric, and reactivity properties that cannot be replicated by ortho-chlorobenzaldehyde (CAS 89-98-5), para-chlorobenzaldehyde (CAS 104-88-1), or unsubstituted benzaldehyde (CAS 100-52-7) [1]. The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I) without the resonance donation (+M) that occurs at the para position, resulting in a unique electrophilicity profile that influences both reaction rates and product outcomes in nucleophilic additions, condensations, and cross-coupling reactions [2]. Additionally, the meta-substitution pattern avoids the steric hindrance issues observed with ortho-substituted analogs, which can retard reaction kinetics or alter regioselectivity [1]. These isomer-dependent differences have quantifiable consequences in synthetic yield, reaction time, enzyme substrate acceptance, and final product physical properties, as detailed in the evidence items below.

3-Chlorobenzaldehyde CAS 587-04-2: Head-to-Head Comparative Performance Data for Scientific Selection and Procurement


3-Chlorobenzaldehyde vs. 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde: Comparative Yield and Reaction Time in Multicomponent Condensation

In a standardized multicomponent condensation reaction forming 2-amino-4H-pyran-3-carbonitrile derivatives, 3-chlorobenzaldehyde (4d) produced an 81% yield in 26 minutes, compared to 4-chlorobenzaldehyde (4b) at 88% yield in 18 minutes, 2-chlorobenzaldehyde (4c) at 84% yield in 25 minutes, and unsubstituted benzaldehyde (4a) at 91% yield in 18 minutes [1]. The meta-substituted analog exhibited the second-slowest reaction rate among all 15 aryl aldehydes tested, requiring 8 minutes longer than benzaldehyde and para-chlorobenzaldehyde to achieve comparable conversion [1].

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

3-Chlorobenzaldehyde vs. 4-Chlorobenzaldehyde and 3-Fluorobenzaldehyde: Comparative Substrate Acceptance in Aryl-Alcohol Dehydrogenase (EC 1.1.1.91) Activity

Using the enzyme aryl-alcohol dehydrogenase (EC 1.1.1.91) with NADPH as cofactor, 3-chlorobenzaldehyde demonstrated a relative activity of 73% compared to the reference substrate 3,4-dimethoxybenzaldehyde (set at 100%) [1]. Under identical assay conditions, the para-substituted isomer 4-chlorobenzaldehyde exhibited only 61% relative activity, while 3-fluorobenzaldehyde showed 69% [1]. This represents a 12 percentage-point higher relative activity for the meta-chloro analog compared to the para-chloro isomer, and a 4 percentage-point advantage over the meta-fluoro analog [1].

Enzymology Biocatalysis Substrate Specificity

3-Chlorobenzaldehyde vs. 4-Chlorobenzaldehyde: Comparative Physical State and Melting Point as Procurement and Handling Factors

3-Chlorobenzaldehyde is a liquid at room temperature (20 °C) with a melting point of 9-12 °C, density of 1.241 g/mL at 25 °C, and boiling point of 213-214 °C [1]. In contrast, 4-chlorobenzaldehyde (CAS 104-88-1) is a crystalline solid at room temperature with a melting point of 47.5 °C and lower density of 1.196 g/mL (61/4 °C) [2]. 2-Chlorobenzaldehyde (CAS 89-98-5) shares a similar liquid state (melting point 11.6 °C) but has a marginally higher density of 1.2483 g/mL and refractive index of 1.5662 [3].

Physical Chemistry Procurement Storage and Handling

3-Chlorobenzaldehyde Electrophilicity Parameter: Mayr E = -18.0 in DMSO Provides Quantitative Reactivity Ranking

The electrophilicity of 3-chlorobenzaldehyde has been quantitatively characterized on the Mayr electrophilicity scale with a parameter E = -18.0 in DMSO solvent [1]. This value was determined from the gross rate constant for the reversible attack of the S-ylide (4-NC-C6H4)CH=SMe2 at the aldehyde carbonyl, with epoxide ring closure being rate-determining [1]. The Mayr scale provides a continuous reactivity ranking from highly reactive carbocations (E > 0) to weakly electrophilic carbonyl compounds (E < -20), enabling direct comparison of 3-chlorobenzaldehyde with other electrophiles across diverse reaction classes [1].

Physical Organic Chemistry Reactivity Prediction Linear Free Energy Relationships

3-Chlorobenzaldehyde in Hantzsch Dihydropyridine Synthesis: Documented Use in BRL 35135 Antihypertensive Drug Development

3-Chlorobenzaldehyde is employed as a key intermediate (Compound V) in the patented synthesis of BRL 35135, a beta-3 adrenoceptor agonist with antihypertensive and metabolic applications [1]. The synthetic sequence involves addition of trimethylsilyl cyanide to 3-chlorobenzaldehyde in diethyl ether with zinc iodide catalysis, followed by lithium aluminum hydride reduction to yield alpha-(aminomethyl)-3-chlorobenzenemethanol (VI), which subsequently undergoes condensation with ketone (IV) and platinum-catalyzed hydrogenation to produce the final drug substance [1].

Pharmaceutical Process Chemistry API Intermediate Synthesis Heterocyclic Chemistry

3-Chlorobenzaldehyde Air Sensitivity and Storage Requirements: Comparative Stability Profile for Procurement Planning

3-Chlorobenzaldehyde is classified as air-sensitive and requires storage under inert gas to prevent oxidation to 3-chlorobenzoic acid [1]. Prolonged exposure to air results in the formation of a white solid (the corresponding benzoic acid derivative), which is visually detectable as a change from clear liquid to precipitate-containing material [1]. The compound is also combustible (flash point 88 °C) and should be stored in a cool, dark place below 15 °C . 4-Chlorobenzaldehyde similarly exhibits sensitivity to air and light but is a crystalline solid at ambient temperature .

Chemical Stability Storage and Logistics Quality Control

3-Chlorobenzaldehyde CAS 587-04-2: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Pharmaceutical API Intermediate Synthesis: Beta-3 Adrenoceptor Agonists and Antihypertensive Drug Development

3-Chlorobenzaldehyde serves as a validated intermediate in the synthesis of BRL 35135, a beta-3 adrenoceptor agonist for antihypertensive and metabolic disorders [1]. The synthetic sequence—involving trimethylsilyl cyanide addition followed by LiAlH4 reduction to yield alpha-(aminomethyl)-3-chlorobenzenemethanol—demonstrates the compound's suitability for constructing ethanolamine pharmacophores [1]. Procurement for pharmaceutical development should prioritize >98.0% GC purity grades to ensure reproducibility of this established route .

Biocatalytic Reduction Process Development: Production of 3-Chlorobenzyl Alcohol via Aryl-Alcohol Dehydrogenase

The 73% relative activity of 3-chlorobenzaldehyde with aryl-alcohol dehydrogenase (EC 1.1.1.91, NADPH cofactor) makes it an effective substrate for enzymatic reduction to 3-chlorobenzyl alcohol [1]. This performance exceeds that of 4-chlorobenzaldehyde (61% relative activity) and supports the development of greener biocatalytic alternatives to chemical reduction using NaBH4 or LiAlH4 [1].

Heterocyclic Chemistry Research: Multicomponent Condensation for 2-Amino-4H-pyran-3-carbonitrile Libraries

3-Chlorobenzaldehyde yields 81% of 2-amino-4H-pyran-3-carbonitrile derivatives in 26 minutes under standardized multicomponent condensation conditions [1]. Researchers constructing compound libraries for medicinal chemistry screening should note that this reaction rate is 8 minutes slower than that of benzaldehyde or 4-chlorobenzaldehyde, necessitating adjusted reaction monitoring and optimization protocols [1].

Continuous Flow Processing and Automated Liquid Handling

The liquid physical state of 3-chlorobenzaldehyde at ambient temperature (melting point 9-12 °C, density 1.241 g/mL) facilitates direct use in automated liquid handling systems, continuous flow reactors, and syringe-pump-based addition protocols [1]. This contrasts with solid 4-chlorobenzaldehyde (mp 47.5 °C), which requires dissolution or heated transfer lines, reducing throughput and increasing setup complexity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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